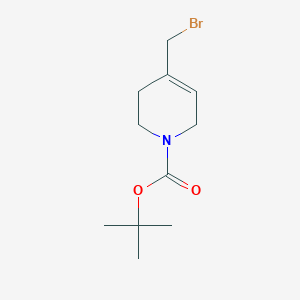![molecular formula C23H16N2O6 B2969322 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide CAS No. 823827-94-7](/img/structure/B2969322.png)
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide”, the molecular formula is C23H16N2O6 . This indicates that the compound contains 23 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
A study explored the synthesis, antimicrobial, antioxidant, and docking studies of benzofuran derivatives, highlighting their potential as antimicrobial and antioxidant agents. The research demonstrated that certain derivatives exhibited significant antibacterial activity, although none showed antifungal activity. Additionally, these compounds displayed varying degrees of free radical scavenging activity, indicating their potential utility as antioxidants. Docking studies further supported the biological properties of these synthesized compounds (Rashmi et al., 2014).
Antitumor Activity
Another study focused on the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, including a compound derived from a process involving 5-chloro-2-nitrobenzoic acid. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant cytotoxic effects, especially towards human monocytic leukemia cells. This suggests the compound's potential as an anticancer agent, highlighting the importance of the structural features for their biological activity (Hour et al., 2007).
Corrosion Inhibition
Research on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study revealed that the presence of methoxy groups enhances inhibition efficiency, offering insights into the application of such compounds in protecting metals from corrosion. This could have significant implications for industrial applications where metal preservation is critical (Mishra et al., 2018).
MAO Inhibitors for Neurodegenerative Disorders
A series of 2-phenylbenzofuran derivatives were synthesized and evaluated as monoamine oxidase (MAO) inhibitors. This research aimed to identify structural features relevant for MAO inhibitory activity and selectivity, finding that methoxy substituents significantly influenced the inhibitory potency. Such compounds could potentially be used in treating neurodegenerative diseases, where MAO inhibitors play a therapeutic role (Delogu et al., 2021).
Zukünftige Richtungen
The future directions for research on “N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Benzofuran derivatives, in particular, have attracted attention due to their presence in various natural products and potential biological activities .
Eigenschaften
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-15-8-6-7-14(13-15)21(26)22-20(17-10-3-5-12-19(17)31-22)24-23(27)16-9-2-4-11-18(16)25(28)29/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDMINBIRYDSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

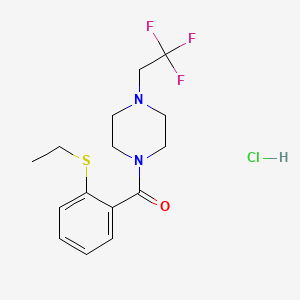
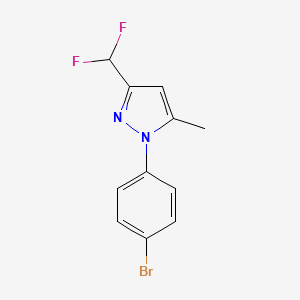
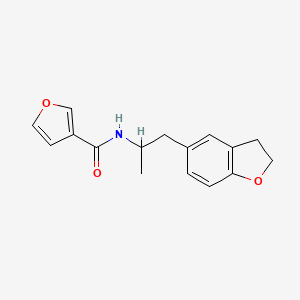
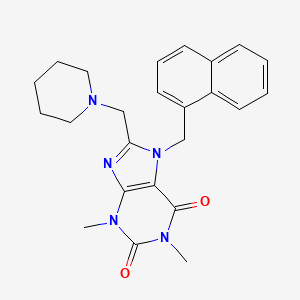
![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)
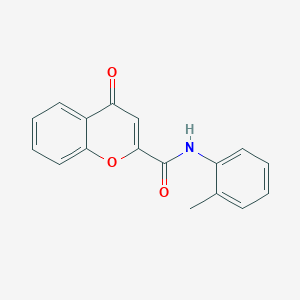
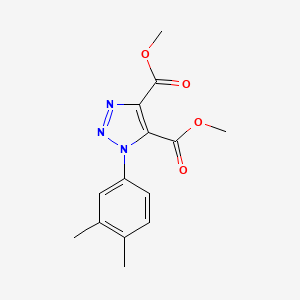
![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)
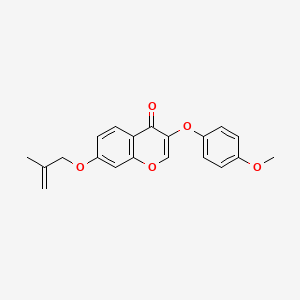
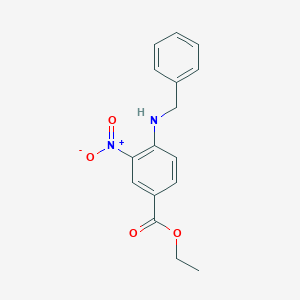
![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)
